Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate
Description
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is a carbamate-protected pyrimidine derivative featuring a tert-butoxycarbonyl (Boc) group and a 5-iodopyrimidin-2-ylmethyl substituent. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for introducing iodine-containing pyrimidine motifs into larger molecules. The Boc group serves as a protective moiety for amines, enabling selective reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIVTUOHREDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves a series of organic reactions. Typically, the synthetic route includes the reaction of tert-butyl carbamate with 5-iodopyrimidine-2-methylamine under specific conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Key Reactions
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, enhancing the compound's versatility in synthetic applications.
- Hydrolysis : The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and tert-butyl alcohol.
Organic Synthesis
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it a valuable reagent in organic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways relevant to various diseases. Notably:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which is crucial in drug development for conditions such as cancer and neurodegenerative diseases.
- Receptor Interaction : The structure allows for binding with receptors that play significant roles in disease mechanisms, potentially influencing signaling pathways.
Biological Studies
Research has indicated that this compound can interact with biomolecules, leading to various biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial pathogens, suggesting potential applications in treating infections.
- Neuroprotective Effects : Studies have indicated that related compounds may protect against oxidative stress and inflammation, relevant in neurodegenerative conditions.
Case Study 1: Neuroprotective Effects
A study explored the effects of a structurally similar compound on astrocytes exposed to amyloid beta-induced oxidative stress. Results demonstrated a significant reduction in inflammatory markers and cell death, indicating potential neuroprotective properties.
Case Study 2: Antimicrobial Activity
Research focused on pyrimidine derivatives highlighted their antibacterial properties against various pathogens. This suggests that this compound could be developed into therapeutic agents for treating infections.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The iodine atom in the pyrimidine ring allows for selective binding to certain enzymes or receptors, influencing their activity. The carbamate group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Halogen Substituents
- Iodo vs. Fluoro/Bromo : The iodine atom in the target compound confers higher molecular weight and polarizability compared to fluoro or bromo analogs. Iodine’s large atomic radius enhances reactivity in Suzuki-Miyaura couplings, making the compound valuable for creating biaryl structures . In contrast, fluoro-substituted derivatives (e.g., CAS 1799420-92-0) are more stable under acidic conditions due to fluorine’s electron-withdrawing effect .
Hydroxy vs. Protective Groups
- Hydroxy-substituted analogs (e.g., CAS 1951444-51-1) are prone to oxidation, limiting their utility in reductive environments. The Boc-protected methyl group in the target compound enhances solubility in organic solvents (e.g., DCM, THF) and prevents unwanted side reactions during peptide couplings .
Heterocyclic Core Variations
- Pyridine-based analogs (e.g., CAS 748812-75-1) exhibit lower aromatic stability compared to pyrimidines, influencing their electronic properties in catalysis. Imidazopyridine derivatives (e.g., ) show enhanced binding to kinase domains due to planar heterocyclic systems .
Stability and Reactivity
- The target compound’s iodine substituent may increase susceptibility to photodegradation compared to fluoro or chloro analogs. Safety data for related compounds recommend storage at 2–8°C under inert gas to prevent decomposition .
- Bromo and chloro derivatives (e.g., ) show higher reactivity in nucleophilic aromatic substitutions, whereas the Boc group in the target compound mitigates unwanted ring-opening reactions .
Biological Activity
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This compound features a tert-butyl group attached to a pyrimidine ring that is substituted with an iodine atom, along with a carbamate functional group. Its molecular formula is and it has a molecular weight of approximately 321.1153 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The iodine atom in the pyrimidine ring enhances its ability to bind selectively to various enzymes and receptors, potentially modulating their activity. The carbamate moiety can participate in hydrogen bonding, further influencing the compound's biological effects.
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, which can lead to therapeutic effects.
- Receptor Binding : Its structure allows for interactions with various receptors, potentially influencing signaling pathways relevant in disease states.
Biological Activity and Applications
Research indicates that this compound serves as a valuable building block in the development of novel therapeutics. Its biological activities have been explored in several contexts:
- Antimicrobial Activity : Similar pyrimidine derivatives have shown promising antibacterial properties, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis (M.tb) .
- Cancer Research : Compounds with similar structures have been investigated for their potential anti-cancer properties, targeting specific cancer cell lines by disrupting cellular signaling pathways .
- Drug Development : The compound's ability to interact with various molecular targets makes it a candidate for drug development aimed at treating diseases such as tuberculosis and certain cancers .
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
Study 1: Antibacterial Properties
A study focused on the synthesis and evaluation of pyrimidine derivatives revealed that compounds similar to this compound exhibited significant inhibitory activity against M.tb. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrimidine ring could enhance antimicrobial efficacy .
Study 2: Cancer Cell Line Inhibition
In another investigation, researchers assessed various pyrimidine-based compounds for their cytotoxic effects on cancer cell lines. Results demonstrated that certain derivatives could induce apoptosis in cancer cells through targeted receptor interactions, suggesting a pathway for developing new cancer therapies.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl (2-chloropyrimidin-4-yl)carbamate | 849751-48-0 | 0.90 | Chlorine substitution instead of iodine |
| Tert-butyl (6-chloropyridin-2-yl)carbamate | 159603-71-1 | 0.73 | Different halogen position affecting reactivity |
| Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate | 639091-78-4 | 0.71 | Contains an amine group which may enhance activity |
This table illustrates how variations in halogen substitution and functional groups influence both chemical reactivity and biological activity.
Q & A
Q. What are common synthetic routes for Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate?
The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Preparation of the pyrimidine core, often through halogenation or coupling reactions. For example, iodination at the 5-position of pyrimidine derivatives can be achieved using N-iodosuccinimide (NIS) in acidic conditions.
- Step 2 : Introduction of the methylcarbamate group. A tert-butyl carbamate (Boc) protecting group is added via nucleophilic substitution or coupling reagents like EDCI/HOBt, as seen in analogous carbamate syntheses .
- Step 3 : Final functionalization and purification using column chromatography or recrystallization .
Q. How is the compound characterized after synthesis?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and Boc-group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detection of carbamate C=O stretches (~1680–1720 cm) .
- Elemental Analysis : To validate purity and stoichiometry.
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, general precautions for iodopyrimidines and carbamates apply:
- Use gloves, lab coats, and eye protection to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store under inert conditions (argon/nitrogen) to minimize decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural confirmation be resolved?
Contradictions often arise from dynamic molecular behavior (e.g., rotamers in carbamates) or impurities. Strategies include:
- Variable Temperature (VT) NMR : To identify rotameric equilibria by observing coalescence of split signals at elevated temperatures.
- 2D NMR Techniques (COSY, HSQC, HMBC): To resolve overlapping signals and assign connectivity .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis using programs like SHELXL or SIR97 .
Q. What strategies optimize reaction yields in iodopyrimidine carbamate synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance iodopyrimidine reactivity.
- Catalysis : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in halogenated intermediates.
- Temperature Control : Lower temperatures (–10°C to 0°C) reduce side reactions during Boc protection .
Q. How is crystal structure analysis performed using SHELX/SIR97?
- Data Collection : High-resolution X-ray diffraction data (Mo Kα radiation) is collected.
- Structure Solution : SHELXD (direct methods) or SIR97 (charge flipping) generates initial electron density maps.
- Refinement : SHELXL refines atomic positions and thermal parameters, with validation via R-factors and residual density plots .
Q. What is the reactivity of the iodo group in further functionalization?
The 5-iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitution (e.g., with amines or thiols). For example:
- Suzuki Coupling : Pd-catalyzed reaction to introduce aryl/heteroaryl groups.
- Cyanation : CuCN-mediated substitution to replace iodine with cyano groups .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Iodination | NIS, HSO, 0°C | Introduce iodine at pyrimidine 5-position |
| Boc Protection | BocO, DMAP, DCM | Add tert-butyl carbamate group |
| Purification | Silica gel chromatography (hexane:EtOAc) | Isolate product from byproducts |
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Expected Data |
|---|---|
| H NMR | δ 1.4 ppm (s, Boc CH), δ 8.6 ppm (pyrimidine H) |
| HRMS | [M+H] calculated for CHINO: 376.0102 |
| IR | 1705 cm (C=O stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
